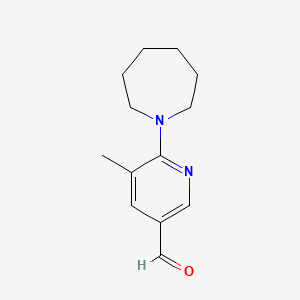

6-(Azepan-1-yl)-5-methylnicotinaldehyde

Description

Contextualization of 6-(Azepan-1-yl)-5-methylnicotinaldehyde within Nicotinaldehyde Chemistry

This compound belongs to the family of nicotinaldehydes, which are derivatives of pyridine-3-carbaldehyde. wikipedia.org Nicotinaldehyde itself is a fundamental organic compound consisting of a pyridine (B92270) ring substituted with a formyl (aldehyde) group at the 3-position. wikipedia.org It is one of three isomeric pyridinaldehydes, alongside pyridine-2-carboxaldehyde and pyridine-4-carboxaldehyde. wikipedia.org

The chemistry of nicotinaldehyde is rich, serving as a versatile intermediate in organic synthesis. For instance, it is a precursor in the production of the insecticide pymetrozine. changfengchem.com The reactivity of the aldehyde group and the electronic nature of the pyridine ring allow for a wide range of chemical transformations.

The structure of this compound is a significant elaboration on the basic nicotinaldehyde scaffold. It features two additional substituents on the pyridine ring: a methyl group at the 5-position and a seven-membered azepane ring linked via its nitrogen atom to the 6-position. These modifications dramatically alter the molecule's steric and electronic properties compared to the parent nicotinaldehyde, creating a unique chemical entity for research purposes. The presence of these specific groups suggests its utility as a specialized building block in the synthesis of more complex molecular architectures.

General Significance of Azepane-Containing Scaffolds in Organic Synthesis

The azepane ring, a saturated seven-membered heterocycle containing one nitrogen atom, is a crucial structural motif in medicinal chemistry and drug discovery. lifechemicals.comwikipedia.org Its incorporation into molecules can impart desirable pharmacological properties. lifechemicals.com

Several factors contribute to the significance of azepane scaffolds:

Biological Activity: Many natural products and synthetic drugs feature the azepane ring. A notable example is the natural product (-)-balanol, which acts as an ATP-competitive inhibitor of protein kinase. lifechemicals.com Furthermore, several approved pharmaceuticals, such as the antidiabetic drug Tolazamide and the antihistamine Azelastine, contain an azepane substructure, highlighting its importance in therapeutic agents. lifechemicals.com

Conformational Flexibility: Substituted azepanes possess a flexible ring structure. This conformational diversity is often a determining factor in their biological activity, as it allows the molecule to adopt specific three-dimensional shapes to effectively interact with biological targets like enzymes and receptors. lifechemicals.com

Synthetic Utility: The ability to synthesize optically active and diversely substituted azepane scaffolds is a key focus in modern organic synthesis. chemistryviews.org The development of methods to create annulated (fused-ring) azepane systems further expands their utility in constructing complex, three-dimensional molecules for drug discovery programs. chemistryviews.orgacs.org

The presence of the azepane moiety in this compound makes it a valuable precursor for synthesizing novel compounds that could be investigated for various biological activities.

Broader Implications of Pyridine Derivatives in Advanced Synthetic Strategies

Pyridine and its derivatives are among the most important classes of heterocyclic compounds, serving as fundamental building blocks across numerous industries, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comchemenu.com The pyridine ring is a structural component in a vast number of biologically active compounds and approved drugs. numberanalytics.comnih.gov

The strategic importance of pyridine derivatives in synthesis stems from several key aspects:

Versatile Reactivity: The nitrogen atom in the pyridine ring influences its electronic properties, making it amenable to a wide array of chemical reactions. Pyridine rings can be functionalized through electrophilic and nucleophilic substitutions, as well as modern cross-coupling reactions, allowing for the precise introduction of various functional groups. numberanalytics.comacs.org

Scaffolding for Chemical Libraries: Pyridine derivatives are essential scaffolds for creating large, diverse libraries of molecules for high-throughput screening in drug discovery and materials research. nih.govjetir.org Their structural rigidity and defined substitution patterns make them ideal cores for systematic chemical exploration.

Evolution of Synthetic Methods: The enduring importance of pyridines has driven significant innovation in synthetic methodology. While classical methods like condensation reactions are still in use, advanced strategies involving transition-metal catalysis and multi-component reactions have provided more efficient and atom-economical routes to highly substituted and complex pyridine derivatives. acs.orgorganic-chemistry.org

Therefore, this compound, as a highly functionalized pyridine derivative, represents a modern building block that can be employed in advanced, multi-step synthetic strategies to access novel and potentially impactful chemical entities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

6-(azepan-1-yl)-5-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C13H18N2O/c1-11-8-12(10-16)9-14-13(11)15-6-4-2-3-5-7-15/h8-10H,2-7H2,1H3 |

InChI Key |

LGXOVKZYCBEWBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCCCC2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Azepan 1 Yl 5 Methylnicotinaldehyde

Strategic Approaches to the Synthesis of 6-(Azepan-1-yl)-5-methylnicotinaldehyde

The synthesis of this compound can be approached through several convergent strategies. A primary and logical approach involves the late-stage introduction of the azepane ring onto a pre-functionalized 5-methylnicotinaldehyde (B33942) core. This strategy is advantageous as it allows for the synthesis and purification of the core aldehyde before the final coupling step. Key to this approach is the presence of a suitable leaving group, such as a halogen, at the 6-position of the nicotinaldehyde precursor to facilitate the introduction of the azepane nucleophile.

Alternatively, a strategy involving the initial construction of a 6-(azepan-1-yl)-5-methylpyridine intermediate followed by the subsequent installation of the aldehyde group at the 3-position could be envisioned. This might involve formylation of the pre-formed substituted pyridine (B92270). However, controlling the regioselectivity of the formylation could present a challenge. Given the established reactivity of halopyridines, the former strategy is generally more prevalent in synthetic organic chemistry.

Synthesis of Substituted Nicotinaldehyde Core Precursors

The foundation of the synthesis lies in the efficient construction of a substituted nicotinaldehyde scaffold. These precursors are valuable intermediates in the synthesis of a wide range of pharmaceutical and agrochemical compounds. rsc.org

Chemical Routes to 5-Methylnicotinaldehyde Scaffolds

The synthesis of the 5-methylnicotinaldehyde core can be achieved through various established methods. A common starting material is 3,5-lutidine (3,5-dimethylpyridine). Selective oxidation of one of the methyl groups can yield the desired aldehyde. For instance, oxidation with potassium permanganate (B83412) under controlled conditions can produce 5-methylnicotinic acid, which can then be reduced to the corresponding alcohol and subsequently oxidized to 5-methylnicotinaldehyde. google.com

Another versatile approach begins with a halogenated pyridine. For example, 2-chloro-5-methylpyridine (B98176) can be converted to 2-chloro-5-methylnicotinaldehyde. This halogenated precursor is particularly useful for the subsequent introduction of the azepane moiety. The aldehyde functionality can be introduced through various formylation techniques or by the oxidation of a corresponding alcohol or methyl group.

A summary of potential precursors for the nicotinaldehyde core is presented below:

| Precursor Compound | Synthetic Utility |

| 3,5-Lutidine | Starting material for oxidation to form the aldehyde or carboxylic acid. |

| 5-Methylnicotinic Acid | Can be reduced to the alcohol and then oxidized to the aldehyde. google.com |

| 2-Chloro-5-methylpyridine | A versatile intermediate for further functionalization. |

| 2-Chloro-5-methylnicotinaldehyde | A key precursor for direct introduction of the azepane ring. |

Regioselective Introduction of the Azepane Moiety

The introduction of the azepane ring at the 6-position of the nicotinaldehyde core is a critical step that requires high regioselectivity. This is typically achieved through reactions that form a carbon-nitrogen bond.

Amine Alkylation and Related Reactions

A primary method for introducing the azepane group is through a nucleophilic aromatic substitution (SNAr) reaction. libretexts.orglibretexts.org This reaction involves the displacement of a leaving group, typically a halogen like chlorine, from the pyridine ring by the nucleophilic azepane. The pyridine ring is activated towards nucleophilic attack, especially when electron-withdrawing groups are present. libretexts.orglibretexts.org

In the context of synthesizing this compound, a precursor such as 6-chloro-5-methylnicotinaldehyde (B67590) would be reacted with azepane. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen halide formed during the reaction. The use of greener solvents like polyethylene (B3416737) glycol (PEG) has also been shown to be effective for such transformations. nih.gov

Cross-Coupling Methodologies for C-N Bond Formation (e.g., Suzuki-Miyaura coupling analogs)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds. The Buchwald-Hartwig amination is a prominent example of such a reaction and is widely used for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction offers a broad substrate scope and functional group tolerance. wikipedia.org

In this methodology, a 6-halonicotinaldehyde derivative (e.g., 6-bromo- or 6-chloro-5-methylnicotinaldehyde) would be coupled with azepane in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates. researchgate.netmdpi.com This method provides a reliable and high-yielding route to the desired product.

A comparison of these two methods is provided below:

| Method | Precursor | Reagents | Advantages |

| Nucleophilic Aromatic Substitution (SNAr) | 6-Halo-5-methylnicotinaldehyde | Azepane, Base | Atom-economical, often simpler reaction conditions. nih.gov |

| Buchwald-Hartwig Amination | 6-Halo-5-methylnicotinaldehyde | Azepane, Pd catalyst, Ligand, Base | Broad scope, high yields, good functional group tolerance. wikipedia.orglibretexts.org |

Functionalization at the Aldehyde Position

The aldehyde group in this compound is a versatile functional handle that can be further modified to generate a library of related compounds. The reactivity of the aldehyde is influenced by the electronic properties of the substituted pyridine ring. nih.gov

Common transformations of the aldehyde group include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (6-(azepan-1-yl)-5-methylnicotinic acid) using standard oxidizing agents.

Reduction: Reduction of the aldehyde, for example with sodium borohydride (B1222165), yields the corresponding alcohol ( [6-(azepan-1-yl)-5-methylpyridin-3-yl]methanol).

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines to form new C-N bonds, leading to more complex derivatives.

Wittig Reaction and Related Olefinations: Reaction with phosphorus ylides can convert the aldehyde into an alkene, allowing for chain extension.

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles to form imines, oximes, and hydrazones. wikipedia.org

These functionalization reactions significantly expand the chemical space accessible from this compound, making it a valuable intermediate for further synthetic exploration.

Vilsmeier-Haack Formylation in Nicotinaldehyde Construction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.orgwikipedia.org The active electrophile, a chloroiminium ion, then attacks the aromatic ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.org

In the context of synthesizing the precursor to this compound, the Vilsmeier-Haack formylation of 2-chloro-5-methylpyridine is a critical step. The electron-donating effect of the methyl group at the 5-position and the directing effect of the nitrogen atom in the pyridine ring influence the position of formylation. The reaction typically yields 2-chloro-5-methylnicotinaldehyde.

The reaction of a substituted amide with phosphorus oxychloride first leads to the formation of the Vilsmeier reagent. wikipedia.org The electron-rich pyridine ring then attacks this electrophilic species. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde. organic-chemistry.org

Alternative Formylation Protocols for Pyridine Systems

While the Vilsmeier-Haack reaction is a common choice, other methods for the formylation of pyridine systems exist. These can be particularly useful when the Vilsmeier-Haack conditions are not suitable for the substrate or lead to undesired side products.

One alternative involves the lithiation of the pyridine ring followed by reaction with a formylating agent like DMF. This method is often employed for π-deficient heterocycles where electrophilic substitution is difficult. Ortho-metalation of halopyridines with strong bases like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with DMF, can provide the corresponding aldehyde.

Another strategy is the oxidation of a methyl group on the pyridine ring. For instance, 2-methyl-5-ethylpyridine can be oxidized to 6-methylnicotinic acid, which can then be converted to the aldehyde through various synthetic transformations. google.comgoogle.com However, this multi-step process can be less efficient than direct formylation methods.

The specific ortho-formylation of 2-aminopyridines has also been accomplished through rearrangement of azasulphonium salts or oxidation of 2-amino-3-methylthiomethylpyridines. While not directly applicable to the synthesis of this compound from 2-chloro-5-methylpyridine, these methods highlight the diversity of formylation strategies for the pyridine nucleus.

Process Optimization and Reaction Efficiency in this compound Synthesis

The efficiency of the synthesis of this compound is critically dependent on the optimization of both the Vilsmeier-Haack formylation and the subsequent nucleophilic aromatic substitution step.

For the Vilsmeier-Haack formylation of 2-chloro-5-methylpyridine, several parameters can be adjusted to maximize the yield and selectivity. The ratio of the Vilsmeier reagent (POCl₃/DMF) to the pyridine substrate is a crucial factor. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion and can influence the product distribution. thieme-connect.de The reaction temperature and time are also important variables. While the Vilsmeier complex is typically prepared at low temperatures, the formylation reaction itself may require heating to proceed at a reasonable rate. mdpi.com

Table 1: Illustrative Optimization of Vilsmeier-Haack Formylation of a Substituted Pyridine

| Entry | Substrate | Reagent Ratio (POCl₃:DMF:Substrate) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-chloro-5-methylpyridine | 1.5 : 1.5 : 1 | 80 | 4 | Moderate |

| 2 | 2-chloro-5-methylpyridine | 3 : 3 : 1 | 80 | 4 | Good |

| 3 | 2-chloro-5-methylpyridine | 5 : 5 : 1 | 90 | 6 | High |

| 4 | 2-chloro-5-methylpyridine | 5 : 6 : 1 | 80 | 5 | 73 thieme-connect.de |

This table is for illustrative purposes and the data is based on analogous reactions reported in the literature. Actual results may vary.

Following the formylation, the nucleophilic aromatic substitution of the resulting 2-chloro-5-methylnicotinaldehyde with azepane is the final key step. The reactivity of the chloropyridine is enhanced by the electron-withdrawing aldehyde group. The choice of solvent, temperature, and the presence or absence of a base can significantly impact the reaction's efficiency. fishersci.co.uk Polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction. researchgate.net Heating is typically required to achieve a reasonable reaction rate. youtube.com

Table 2: Illustrative Conditions for Nucleophilic Aromatic Substitution on 2-Chloronicotinaldehyde

| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Azepane | DMF | 100 | 8 | Good |

| 2 | Azepane | DMSO | 120 | 6 | High |

| 3 | Piperidine (B6355638) | Ethanol | Reflux | 12 | Moderate |

| 4 | Morpholine | NMP | 110 | 10 | Good |

This table is for illustrative purposes and the data is based on analogous reactions reported in the literature. Actual results may vary.

Advanced Spectroscopic and Structural Characterization of 6 Azepan 1 Yl 5 Methylnicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of 6-(azepan-1-yl)-5-methylnicotinaldehyde by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

One-Dimensional NMR (¹H and ¹³C) for Proton and Carbon Environments

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons. For this compound, the signals can be assigned based on their expected chemical shifts and multiplicities. The aldehyde proton is expected to be the most downfield signal, typically appearing between 9.5 and 10.5 ppm, as a singlet. The two protons on the pyridine (B92270) ring would appear in the aromatic region (7.0-9.0 ppm). The methyl group attached to the pyridine ring would resonate as a singlet in the upfield region, likely around 2.0-2.5 ppm. The protons of the azepane ring would show complex multiplets in the aliphatic region (1.5-4.0 ppm), with the protons alpha to the nitrogen atom being the most deshielded.

The ¹³C NMR spectrum distinguishes the different carbon atoms in the molecule. libretexts.org The carbonyl carbon of the aldehyde is the most downfield signal, expected above 190 ppm. The carbons of the pyridine ring would appear between 120 and 160 ppm. The methyl carbon would be found at a characteristic upfield position (15-25 ppm), while the azepane ring carbons would resonate in the 25-55 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.8 | 192.5 |

| Pyridine C2-H | 8.4 | 155.0 |

| Pyridine C4-H | 7.8 | 138.0 |

| Pyridine C3 | - | 130.0 |

| Pyridine C5 | - | 125.0 |

| Pyridine C6 | - | 158.0 |

| Methyl (-CH₃) | 2.3 | 18.0 |

| Azepane Cα (x2) | 3.6 | 50.0 |

| Azepane Cβ (x2) | 1.8 | 28.0 |

Note: Data are predicted values based on analogous structures and chemical shift theory. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations would be observed between the adjacent protons on the azepane ring, confirming its structure. No cross-peaks would be expected for the methyl and aldehyde singlets.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon in the ¹³C spectrum, for instance, connecting the aldehyde proton signal (~9.8 ppm) to the aldehyde carbon signal (~192.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the different functional groups. For example, a correlation would be expected between the aldehyde proton and the C3 carbon of the pyridine ring. Likewise, correlations between the methyl protons and the C5 and C4 carbons of the pyridine ring, and between the azepane Cα protons and the C6 carbon of the pyridine ring, would confirm the substitution pattern on the aromatic core.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. pressbooks.publibretexts.org For this compound, the IR spectrum would exhibit several characteristic absorption bands. The most prominent band would be the strong C=O stretch of the aldehyde group, expected around 1705-1715 cm⁻¹, with the frequency lowered slightly due to conjugation with the pyridine ring. libretexts.org The aldehyde is also characterized by two weaker C-H stretching bands near 2720 and 2820 cm⁻¹. libretexts.org Other significant absorptions would include C-H stretches from the methyl and azepane aliphatic groups just below 3000 cm⁻¹, C=C and C=N stretching vibrations from the pyridine ring in the 1600-1400 cm⁻¹ region, and C-N stretching from the azepane substituent around 1200-1100 cm⁻¹. researchgate.net

Table 2: Expected IR Absorption Frequencies

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | ~2820, ~2720 | Weak-Medium |

| Aldehyde | C=O Stretch | ~1710 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1600-1450 | Medium-Strong |

| Methyl/Azepane | C-H Stretch | 2950-2850 | Medium |

Note: Frequencies are based on typical values for these functional groups found in similar chemical environments. pressbooks.pubnist.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The highly conjugated system of the substituted pyridine ring and the aldehyde group will give rise to intense π → π* transitions, likely appearing in the 250-300 nm range. researchgate.net A less intense n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is expected at a longer wavelength, typically above 300 nm. researchgate.net The exact position and intensity of these bands are sensitive to the solvent used.

Table 3: Expected UV-Vis Absorption Maxima (λ_max)

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 250 - 300 | High |

Note: Values are estimates based on data for analogous pyridine-3-carbaldehyde derivatives. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound, which allows for the unambiguous determination of its elemental formula. For this compound, with a molecular formula of C₁₃H₁₈N₂O bldpharm.com, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would yield a measured mass that matches this theoretical value to within a few parts per million (ppm), confirming the elemental composition.

Calculated Molecular Mass:

Formula: C₁₃H₁₈N₂O

Monoisotopic Mass: 218.1419 g/mol

Expected [M+H]⁺ ion: 219.1492

Tandem mass spectrometry (MS/MS) experiments could further elucidate the structure through characteristic fragmentation patterns, such as the loss of the formyl group (-CHO), cleavage of the azepane ring, or other fragmentations indicative of the substituted pyridine core. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. nih.gov Although no public crystal structure is available for this compound, a successful analysis would provide precise data on bond lengths, bond angles, and torsional angles. rsc.org

Such an analysis would be expected to confirm the planarity of the substituted pyridine ring. It would also reveal the specific conformation of the seven-membered azepane ring, which likely adopts a twisted-chair or chair-like conformation to minimize steric strain. Furthermore, the analysis would detail the orientation of the aldehyde group relative to the pyridine ring and any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal lattice. nih.gov This information is invaluable for understanding the molecule's shape and how it interacts with its environment in the solid state.

Complementary Advanced Characterization Techniques

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific advanced spectroscopic and structural characterization data for the compound this compound. While commercial suppliers list the compound and indicate the general availability of quality control data such as NMR, HPLC, and LC-MS, detailed experimental findings, research-level spectroscopic analyses (including in-depth 1H and 13C NMR assignments, 2D NMR studies, detailed mass spectrometry fragmentation patterns, and IR vibrational analysis) and single-crystal X-ray crystallography data are not present in the accessible literature.

The characterization of novel chemical entities or compounds in research settings typically involves a suite of analytical methods to unambiguously determine and verify their molecular structure and purity. For a compound with the structure of this compound, these techniques would be crucial for a thorough scientific investigation.

Although specific data for the target compound is unavailable, the general approach to characterizing similar substituted pyridine derivatives would involve the techniques described below.

Hypothetical Characterization Data:

In a research context, the characterization of this compound would likely produce data similar to what is presented in the hypothetical tables below.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

| 9.85 | s | 1H | Aldehyde (-CHO) |

| 8.40 | s | 1H | Pyridine H-2 |

| 7.65 | s | 1H | Pyridine H-4 |

| 3.60 | t | 4H | Azepane (-CH₂-N-CH₂-) |

| 2.20 | s | 3H | Methyl (-CH₃) |

| 1.70 | m | 8H | Azepane (-CH₂-) |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment (Hypothetical) |

| 192.0 | Aldehyde (C=O) |

| 160.0 | Pyridine C-6 |

| 155.0 | Pyridine C-2 |

| 138.0 | Pyridine C-4 |

| 125.0 | Pyridine C-3 |

| 120.0 | Pyridine C-5 |

| 50.0 | Azepane (-CH₂-N-CH₂-) |

| 28.0 | Azepane (-CH₂-) |

| 26.0 | Azepane (-CH₂-) |

| 15.0 | Methyl (-CH₃) |

Table 3: Hypothetical Mass Spectrometry Data for this compound

| m/z | Interpretation (Hypothetical) |

| 218.14 | [M]⁺ (Molecular Ion) |

| 217.13 | [M-H]⁺ |

| 189.11 | [M-CHO]⁺ |

| 147.09 | [M - Azepane]⁺ |

It is important to reiterate that the data presented in these tables is purely illustrative of what would be expected from a detailed characterization and is not based on actual experimental results for this compound found in the public domain. The absence of such published data precludes a detailed discussion of its specific advanced characterization.

Theoretical and Computational Investigations of 6 Azepan 1 Yl 5 Methylnicotinaldehyde

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic nature of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the calculation of a wide array of molecular properties, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. acs.org This method is used to investigate the electronic structure of molecules, predicting geometries, and exploring reactivity. researchgate.net For 6-(Azepan-1-yl)-5-methylnicotinaldehyde, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms (geometry optimization). acs.orgresearchgate.net

Illustrative Optimized Geometric Parameters:

To demonstrate the type of data obtained from a DFT calculation, the following table presents hypothetical optimized geometric parameters for this compound.

| Parameter | Atom(s) Involved | Hypothetical Value |

| Bond Length | C2-N1 (Pyridine Ring) | 1.34 Å |

| Bond Length | C6-N (Pyridine-Azepane) | 1.38 Å |

| Bond Length | C3-C7 (Pyridine-Aldehyde) | 1.48 Å |

| Bond Angle | C2-N1-C6 (Pyridine Ring) | 117.5° |

| Bond Angle | C5-C6-N (Pyridine-Azepane) | 121.0° |

| Dihedral Angle | C4-C5-C6-N (Pyridine-Azepane) | 178.5° |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not publicly available.

DFT calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the oxygen atom of the aldehyde group and the nitrogen atom in the pyridine (B92270) ring would be expected to be regions of negative potential (electron-rich), while the hydrogen of the aldehyde group and hydrogens on the methyl group would represent areas of positive potential (electron-poor).

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. schrodinger.com The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can indicate higher polarizability and biological activity. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich azepane and pyridine moieties, while the LUMO would be concentrated on the electron-withdrawing aldehyde group and the pyridine ring.

Illustrative Frontier Orbital Data:

The table below provides hypothetical energy values for the frontier orbitals of this compound, as would be determined by DFT calculations.

| Parameter | Hypothetical Energy Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Note: The data in this table is hypothetical and for illustrative purposes only.

A moderate energy gap, as illustrated above, would suggest a molecule with a balance of stability and reactivity. This information is crucial for predicting how the molecule might behave in chemical reactions or biological systems.

Molecular Dynamics and Conformational Space Exploration

While quantum chemical studies often focus on a single, optimized geometry, molecules are dynamic entities that can adopt various shapes or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can explore the conformational landscape of a molecule, identifying low-energy conformers and the energy barriers between them.

For this compound, the seven-membered azepane ring provides significant conformational flexibility. nih.gov MD simulations would be invaluable for understanding the preferred orientations of this ring relative to the pyridine core. The various "puckering" conformations of the azepane ring (e.g., chair, boat) and the rotational barrier around the C-N bond connecting it to the pyridine ring would be of particular interest.

Illustrative Conformational Energy Profile:

An MD simulation could generate a potential energy surface, showing the relative energies of different conformers.

| Conformer | Relative Potential Energy (kcal/mol) |

| Global Minimum (e.g., Twisted-Chair) | 0.0 |

| Local Minimum 1 (e.g., Boat) | +2.5 |

| Local Minimum 2 (e.g., Alternate Chair) | +3.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Understanding the accessible conformations and their relative energies is vital for predicting how the molecule might fit into a binding site of a protein or interact with other molecules.

Computational Mechanistic Elucidation of Synthetic Pathways and Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire energy profile of a reaction pathway. This allows for the determination of activation energies and reaction thermodynamics, providing insights into reaction feasibility and kinetics.

A plausible synthetic route to this compound could involve a nucleophilic aromatic substitution reaction, where a halogenated precursor, such as 6-chloro-5-methylnicotinaldehyde (B67590), reacts with azepane. DFT calculations could be used to model this reaction, comparing different potential pathways and identifying the most energetically favorable route. researchgate.net

Illustrative Reaction Energy Profile Data:

| Species | Relative Free Energy (kcal/mol) |

| Reactants (6-chloro-5-methylnicotinaldehyde + Azepane) | 0.0 |

| Transition State | +22.5 |

| Intermediate (Meisenheimer Complex) | -5.0 |

| Products (this compound + HCl) | -15.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such an analysis can help optimize reaction conditions (e.g., temperature, solvent) and predict potential byproducts, guiding synthetic efforts.

In Silico Approaches to Structure-Reactivity and Structure-Property Relationships

In silico methods encompass a broad range of computational techniques used to predict the properties and activities of molecules. nih.gov A key area is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models establish a mathematical relationship between the structural features of a series of compounds and their measured biological activity or physical properties. researchgate.net

For this compound, a QSAR study could be designed by synthesizing a library of related analogs with variations in the substituents on the pyridine or azepane rings. acs.org Various molecular descriptors (e.g., logP, molecular weight, electronic properties from DFT, topological indices) would be calculated for each analog. nih.gov Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with an observed activity (e.g., enzyme inhibition). nih.gov

Illustrative QSAR Model Equation:

A hypothetical QSAR model might look like the following:

Predicted Activity (log 1/IC50) = 0.75 * (HOMO Energy) - 0.20 * (Molecular Volume) + 1.5 * (LogP) + c

This model could then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. researchgate.net This approach significantly accelerates the drug discovery and materials design process by focusing resources on compounds with the highest predicted potential.

Chemical Reactivity and Derivatization Strategies of 6 Azepan 1 Yl 5 Methylnicotinaldehyde

Reactions at the Aldehyde Functionality of 6-(Azepan-1-yl)-5-methylnicotinaldehyde

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and redox transformations. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups.

Nucleophilic Additions and Condensation Reactions

The aldehyde functionality of this compound is susceptible to attack by various nucleophiles. Classic condensation reactions such as the Knoevenagel and Wittig reactions provide efficient means to form new carbon-carbon double bonds.

In a Knoevenagel condensation , the aldehyde reacts with active methylene (B1212753) compounds in the presence of a basic catalyst. researchgate.netwikipedia.org This reaction is a modification of the aldol (B89426) condensation and typically involves a nucleophilic addition followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The catalyst is usually a weakly basic amine. wikipedia.org The active hydrogen component can be, for example, diethyl malonate, ethyl acetoacetate, or malonic acid. wikipedia.org

The Wittig reaction offers another powerful method for olefination, where the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to produce an alkene. wikipedia.orglibretexts.org This reaction is highly versatile and allows for the introduction of a wide range of substituents, depending on the structure of the ylide. wikipedia.org A key advantage of the Wittig reaction is that the position of the double bond is unambiguously determined. libretexts.org

| Reaction | Reagent | Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, diethyl malonate) | α,β-Unsaturated compound |

| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CHR) | Alkene |

Redox Transformations of the Aldehyde Group

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two important functional group derivatives.

Oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. Pyridinium chlorochromate (PCC) is a mild reagent that can selectively oxidize primary alcohols to aldehydes, but under appropriate conditions, stronger oxidizing agents will convert aldehydes to carboxylic acids. libretexts.orgmasterorganicchemistry.com

Reduction of the aldehyde to the corresponding primary alcohol is commonly accomplished using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgpharmaguideline.comwizeprep.com NaBH₄ is a milder and more selective reagent, while LiAlH₄ is more powerful and can also reduce other functional groups like esters and carboxylic acids. libretexts.orgpharmaguideline.comwizeprep.com

| Transformation | Reagent | Product Functional Group |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄, CrO₃) | Carboxylic Acid |

| Reduction | Hydride reducing agent (e.g., NaBH₄, LiAlH₄) | Primary Alcohol |

Reactivity of the Pyridine (B92270) Ring System in this compound

The pyridine ring in this molecule is substituted with a strongly electron-donating azepan-1-yl group at the 6-position and a methyl group at the 5-position. These substituents significantly activate the ring towards electrophilic attack and influence the regioselectivity of such reactions.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Core

The electron-rich nature of the pyridine ring in this compound makes it susceptible to electrophilic aromatic substitution (SEAr). The amino group at the 6-position is a powerful activating group and directs incoming electrophiles primarily to the ortho and para positions. In this case, the 3-position is ortho and the 5-position is para to the activating amino group. Since the 5-position is already substituted with a methyl group, electrophilic attack is most likely to occur at the 3-position. However, the existing aldehyde group at the 3-position is a deactivating group, which may complicate the reaction. Nitration of 2-aminopyridines can be challenging due to the formation of by-products, but methods for the synthesis of 2-amino-3-nitro-5-halogenopyridines have been developed. google.comgoogle.com Halogenation of aminopyridines is also a known transformation. google.comgoogle.com

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this molecule is generally difficult. SNAr reactions typically require an electron-deficient aromatic ring and a good leaving group. nih.govopenstax.orglibretexts.org The presence of the electron-donating azepan-1-yl group makes the pyridine ring electron-rich and thus deactivates it towards nucleophilic attack. nih.govopenstax.orglibretexts.org Without a suitable leaving group, such as a halide, at an activated position (ortho or para to an electron-withdrawing group), SNAr is unlikely to occur. nih.govopenstax.orglibretexts.org

Chemical Modifications of the Azepane Ring

The azepane ring provides further opportunities for derivatization, primarily through reactions at the nitrogen atom and transformations of the ring itself.

N-Functionalization and Ring Transformations of the Azepane Moiety

The nitrogen atom of the azepane ring is a secondary amine and thus can undergo N-functionalization reactions. Common modifications include N-alkylation and N-acylation.

N-alkylation can be achieved by reacting the compound with alkyl halides. nih.gov This reaction introduces a new alkyl group onto the nitrogen atom. N-arylation is also a possibility, creating a tertiary amine with three different substituents. nih.govrsc.org

N-acylation involves the reaction with acylating agents such as acyl chlorides or anhydrides to form amides. This transformation is useful for introducing a variety of functional groups and can alter the electronic properties of the nitrogen atom.

Ring transformations of the azepane moiety are more complex but can lead to novel heterocyclic structures. The Beckmann rearrangement of a ketoxime derived from a cyclic ketone is a classic method for ring expansion to form a lactam. wikipedia.orgacs.orgyoutube.com While not directly applicable to the existing azepane, it represents a strategy that could be employed in a synthetic route to related, larger ring systems. Another approach to modifying the ring structure is through ring expansion of smaller rings, such as piperidines. rsc.orgnih.gov These methods often involve the formation of a bicyclic intermediate that is then opened by a nucleophile to yield the expanded ring. rsc.orgnih.gov The synthesis of functionalized azepanes can also be achieved through the dearomative ring expansion of nitroarenes. nih.gov

| Modification | Reaction Type | Reagents | Product |

| N-Functionalization | N-Alkylation | Alkyl halide | Tertiary amine |

| N-Functionalization | N-Acylation | Acyl chloride/anhydride | Amide |

| Ring Transformation | Beckmann Rearrangement | (From a precursor ketone) | Lactam |

| Ring Transformation | Ring Expansion | (From a piperidine (B6355638) precursor) | Substituted Azepane |

Multi-Component Reaction Platforms with this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of each starting material. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. The aldehyde functionality of this compound makes it a theoretical candidate for a variety of named MCRs, such as the Ugi, Passerini, Biginelli, or Hantzsch reactions.

However, a thorough review of scientific databases and chemical literature did not uncover any specific examples of this compound being utilized as a substrate in a multi-component reaction. Consequently, no data tables detailing reaction partners, conditions, or the resulting complex molecular scaffolds can be presented at this time. The exploration of its potential in MCRs represents an open area for future research.

Mechanistic Studies of Chemical Transformations Involving this compound

Mechanistic studies are fundamental to understanding the course of a chemical reaction, providing insights into reaction pathways, transition states, and the factors that control selectivity and efficiency. Such studies can involve a combination of experimental techniques (e.g., kinetic analysis, intermediate trapping, isotopic labeling) and computational modeling.

For this compound, there is a lack of published research detailing the mechanisms of its chemical transformations. Investigations into the electronic effects of the azepane and methyl substituents on the reactivity of the nicotin-aldehyde core, or detailed computational studies of its reaction pathways, have not been reported. As a result, there are no specific research findings or data tables to present regarding the mechanistic aspects of its reactivity.

6 Azepan 1 Yl 5 Methylnicotinaldehyde As a Strategic Synthetic Precursor

Utilization in the Construction of Complex Heterocyclic Systems

The inherent structure of 6-(azepan-1-yl)-5-methylnicotinaldehyde, which combines the pyridine (B92270) core with an azepane ring, positions it as a valuable starting material for constructing elaborate heterocyclic frameworks. The pyridine and azepane motifs are significant in medicinal chemistry, and their presence in a single building block offers a streamlined route to diverse molecular architectures. chemenu.com

Role in the Synthesis of Fused and Bridged Pyridine Derivatives

The aldehyde functional group on the pyridine ring is a key reactive site for cyclization reactions. Theoretically, this aldehyde can react with a variety of bifunctional nucleophiles to construct new rings fused to the parent pyridine core. For instance, reactions with amines, hydrazines, or active methylene (B1212753) compounds could potentially lead to the formation of fused systems like pyridopyrimidines or other polycyclic aromatic structures containing the azepane moiety. However, specific examples or detailed research studies documenting the use of this compound in the synthesis of fused or bridged pyridine derivatives are not extensively reported in publicly available scientific literature.

Applications in Azepane-Containing Compound Synthesis

The azepane ring is a seven-membered saturated heterocycle that is of significant interest in drug discovery. chemenu.com As a pre-formed azepanyl-substituted pyridine, this compound serves as a direct precursor for more complex molecules containing this specific scaffold. The aldehyde group can be chemically modified through reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into an imine, each yielding a new azepane-containing compound with distinct properties and potential for further derivatization. While the potential for such applications is clear from its structure, detailed research findings specifically employing this aldehyde for the synthesis of other azepane-containing compounds are not readily found in the reviewed literature.

Integration into Novel Material Synthesis and Organic Device Applications

Pyridine-based compounds are widely explored in material science for their electronic properties, which can make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The electron-deficient nature of the pyridine ring, combined with the electron-donating potential of the amino group (the azepane nitrogen), creates a donor-acceptor system within the molecule. This intrinsic electronic character suggests that this compound could be a building block for larger conjugated systems or polymers intended for use in organic electronics. Despite this potential, there is a lack of specific studies in the available scientific and patent literature that describe the integration of this compound into novel materials or its application in organic devices.

Design of Advanced Derivatization Reagents and Building Blocks

This compound is commercially classified as a heterocyclic building block for research use. bldpharm.com Its utility lies in its capacity to introduce the 6-(azepan-1-yl)-5-methyl-3-pyridyl group into other molecules. The aldehyde function is highly versatile for this purpose, readily participating in fundamental organic reactions such as:

Reductive amination to form new secondary or tertiary amines.

Wittig reactions to create carbon-carbon double bonds.

Knoevenagel condensation with active methylene compounds.

These transformations allow chemists to append the core structure of this compound onto a wide array of other molecular frameworks, making it a potentially valuable reagent for creating libraries of new compounds for screening purposes. While its structural features make it an ideal candidate for such applications, specific examples of its use as an advanced derivatization reagent are not detailed in the surveyed literature.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Exploration of Molecular Interactions and Chemical Biology Applications of 6 Azepan 1 Yl 5 Methylnicotinaldehyde

In Vitro Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chempep.commdpi.com This method is instrumental in forecasting the binding mode and affinity of a ligand, such as 6-(azepan-1-yl)-5-methylnicotinaldehyde, with a biomacromolecule.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, its structural motifs—a pyridine (B92270) core and an aldehyde group—are common in molecules that exhibit significant biological activity. nih.gov Pyridine derivatives are known to interact with a wide array of biological targets, including enzymes and receptors. nih.govnih.gov For instance, studies on other pyridine derivatives have shown their potential as inhibitors of enzymes like epidermal growth factor receptor (EGFR) kinases. nih.gov

The binding of this compound to a protein's active site would likely be governed by a combination of interactions:

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors. The aldehyde hydrogen is generally not a good hydrogen bond donor.

Hydrophobic Interactions: The azepane ring and the methyl group can engage in hydrophobic interactions with nonpolar residues in a protein's binding pocket.

Pi-Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The binding affinity, often quantified by the docking score (in kcal/mol), indicates the strength of the interaction. Lower (more negative) docking scores suggest a higher binding affinity. nih.gov For structurally related pyridine derivatives, docking scores against various protein targets have been reported to be in ranges that suggest potent inhibitory activity. researchgate.netplos.org The specific binding affinity of this compound would be dependent on the specific topology and amino acid composition of the target protein's active site.

| Interaction Type | Potential Participating Groups of this compound |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Aldehyde Oxygen |

| Hydrophobic Interactions | Azepane Ring, Methyl Group |

| π-π Stacking | Pyridine Ring |

Chemical Biology Applications as Molecular Probes

Molecular probes are small molecules that are used to study biological systems. The aldehyde functional group in this compound makes it a candidate for development as a molecular probe, particularly through bioorthogonal chemistry.

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org The aldehyde group is a bioorthogonal functional group that can react selectively with specific chemical partners.

One of the most common bioorthogonal reactions involving aldehydes is their condensation with hydrazines or aminooxy compounds to form stable hydrazones or oximes, respectively. chempep.comacs.orgnih.gov This reaction is highly specific and can be performed under physiological conditions. acs.org

The potential utility of this compound as a molecular probe could be realized in a two-step process:

Introduction into a biological system: The compound could be designed to target a specific cellular component or biomolecule.

Labeling: A reporter molecule (e.g., a fluorophore, a biotin (B1667282) tag) functionalized with a hydrazine (B178648) or aminooxy group could then be introduced. This reporter would specifically react with the aldehyde group of this compound, allowing for visualization or purification of the target.

The aldehyde group is particularly useful as it is relatively rare in biological systems compared to other functional groups, which minimizes off-target reactions. nih.gov While ketones are also used in bioorthogonal chemistry, aldehydes are generally more reactive. acs.org

| Bioorthogonal Reaction | Reacting Group on Probe | Resulting Linkage |

| Hydrazone Ligation | Hydrazine | Hydrazone |

| Oxime Ligation | Aminooxy | Oxime |

Chemo-Enzymatic Transformations Involving this compound

Chemo-enzymatic synthesis combines chemical and enzymatic steps to create complex molecules. The functional groups of this compound present handles for potential enzymatic transformations.

Enzymes are highly selective catalysts that can perform specific modifications under mild conditions. Several classes of enzymes could potentially act on this compound:

Oxidoreductases:

Aldehyde oxidases/dehydrogenases could oxidize the aldehyde group to a carboxylic acid. nih.gov

Alcohol dehydrogenases could, in the reverse reaction, reduce the aldehyde to a primary alcohol, though the equilibrium for this is often unfavorable without a coupled cofactor recycling system.

Enzymes involved in nicotine (B1678760) metabolism, such as nicotine oxidoreductase , might recognize the pyridine core, although the substitutions would likely affect binding and reactivity. asm.org

Carboxylic Acid Reductases (CARs): While not acting on the aldehyde directly, if the aldehyde were first oxidized to a carboxylic acid, CARs could then be used to reduce it back to the aldehyde in a controlled manner, often with cofactor recycling systems. nih.gov

The azepane ring and the methyl group are less likely to be targets for common enzymatic transformations, but they would play a significant role in substrate recognition and positioning within the enzyme's active site. The specific outcome of a chemo-enzymatic reaction would depend on the choice of enzyme and the reaction conditions. For example, the oxidation of the aldehyde to a carboxylic acid would significantly alter the molecule's electronic properties and potential biological activity.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 6-(Azepan-1-yl)-5-methylnicotinaldehyde?

Answer: Key factors include solvent selection (polar aprotic solvents like DMF or THF), temperature control (60–100°C), and catalysts (e.g., Lewis acids like BF₃·OEt₂ or base catalysts like K₂CO₃). Reaction monitoring via TLC or HPLC is critical to track intermediate formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>70%) .

Q. How can the purity and structural integrity of this compound be validated?

Answer:

Q. What stability considerations are critical for storing this compound?

Answer: Store under inert gas (argon) at −20°C in amber vials to prevent aldehyde oxidation. Solubility in DMSO (50 mg/mL) ensures stability for biological assays. Periodic NMR reanalysis is advised to detect degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic aldehyde group’s interaction with nucleophiles. Analyze frontier molecular orbitals (FMOs) to predict regioselectivity. Compare with experimental kinetic data (e.g., rate constants for imine formation) to validate computational predictions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar nicotinaldehydes?

Answer:

- Assay Validation : Cross-test compounds in standardized assays (e.g., kinase inhibition or receptor binding) with positive/negative controls .

- Structural Comparisons : Use X-ray crystallography or molecular docking to correlate bioactivity with substituent effects (e.g., azepane ring flexibility vs. rigid aryl groups) .

- Meta-Analysis : Evaluate literature data for biases in cell-line selection or dose ranges .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic isotope effects (KIEs)?

Answer:

Q. What methodologies are effective for studying protein-ligand interactions involving this compound?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K_D, k_on/k_off) with immobilized target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in pharmacological data for this compound?

Answer:

Q. What are best practices for curating and sharing spectral data for this compound?

Answer:

- Public Repositories : Deposit raw NMR, HPLC, and MS data in platforms like Zenodo or ChemSpider.

- Metadata Standards : Include solvent, temperature, and instrument parameters (e.g., Bruker AVANCE III 400 MHz) .

Comparative Structural Analysis

Q. How does the azepane substituent in this compound influence its reactivity compared to pyridine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.